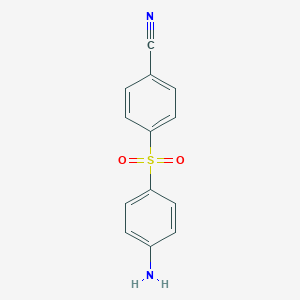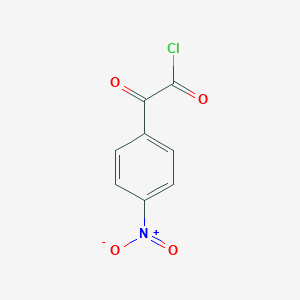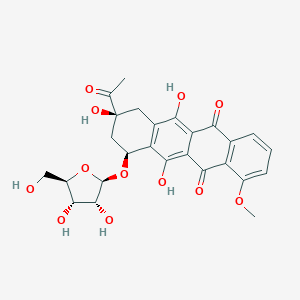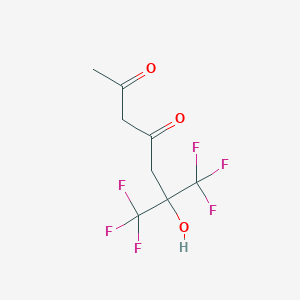
2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is also known as HHT or 2,4,6-trifluoro-3-hydroxyheptan-3-one, and it is a member of the class of compounds known as trifluoromethyl ketones.
Mecanismo De Acción
The mechanism of action of 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- is not fully understood, but it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective reagent for organic synthesis. However, one of the limitations is that it is highly reactive and can be toxic in high concentrations. It also has a short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl-. One of the most promising areas is in the development of new drugs for the treatment of cancer and other diseases. It may also have potential applications in the development of new materials and catalysts for organic synthesis. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- is a complex process that involves multiple steps. One of the commonly used methods is the reaction between 2,4-pentanedione and trifluoroacetic acid in the presence of a catalyst. The reaction produces 2,4-Heptanedione, which is then further reacted with hydroxylamine hydrochloride to produce 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl-. Other methods include the reaction between 2,4-pentanedione and trifluoromethyl hydroxylamine, or the reaction between 2,4-pentanedione and trifluoromethyl hydroxylamine hydrochloride in the presence of a base.
Aplicaciones Científicas De Investigación
2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of organic synthesis, where it can be used as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use in the development of new drugs, particularly in the treatment of cancer and other diseases.
Propiedades
Número CAS |
101913-70-6 |
|---|---|
Nombre del producto |
2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- |
Fórmula molecular |
C8H8F6O3 |
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptane-2,4-dione |
InChI |
InChI=1S/C8H8F6O3/c1-4(15)2-5(16)3-6(17,7(9,10)11)8(12,13)14/h17H,2-3H2,1H3 |
Clave InChI |
GFJDOGDBHNOIOK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
SMILES canónico |
CC(=O)CC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Otros números CAS |
101913-70-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



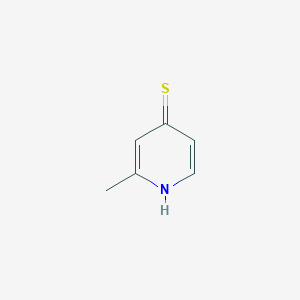
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
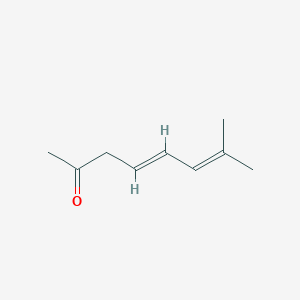
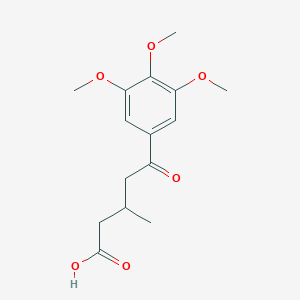
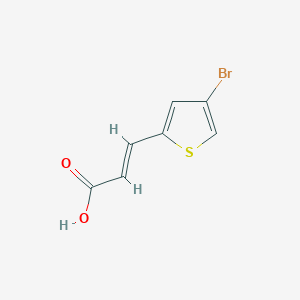
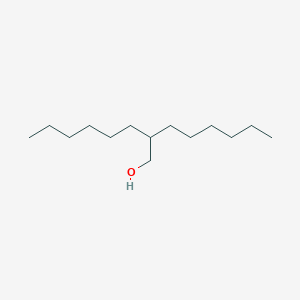
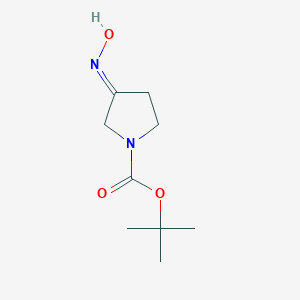
![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)
![Cucurbit[8]uril](/img/structure/B11357.png)
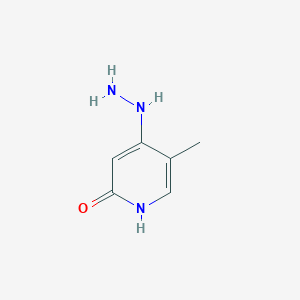
![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)
